![molecular formula C14H15N3O B1427746 6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole-5-carbonitrile CAS No. 1407180-86-2](/img/structure/B1427746.png)

6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole-5-carbonitrile

Overview

Description

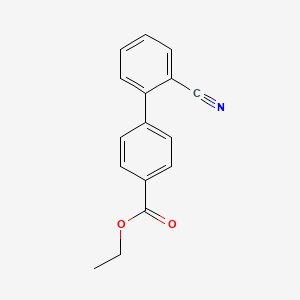

The compound “6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole-5-carbonitrile” is a complex organic molecule. It contains a benzimidazole group, which is a fused aromatic ring structure consisting of benzene and imidazole . It also contains a tetrahydropyran group, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom .

Molecular Structure Analysis

The benzimidazole group is planar due to the conjugation of the aromatic rings. The tetrahydropyran group, on the other hand, would likely adopt a chair conformation to minimize strain .Chemical Reactions Analysis

Benzimidazoles are known to participate in various chemical reactions, particularly as a part of coordination complexes in inorganic chemistry . Tetrahydropyrans can undergo reactions at the oxygen atom or at the carbon atoms .Scientific Research Applications

Antioxidant and Antimicrobial Activities

A series of derivatives related to 6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole-5-carbonitrile were synthesized and evaluated for their antioxidant and antimicrobial activities. These compounds demonstrated significant activities against various strains like Staphylococcus aureus, Salmonella typhimurium, and Candida albicans. Their antioxidant potential was also significant, highlighting their utility in combating oxidative stress and infections (Bassyouni et al., 2012).

Hepatotoxicity and Antioxidant Evaluation

Another study involved the synthesis of heterocyclic structures containing the benzo[d]imidazole unit, which were then evaluated for hepatotoxicity and antioxidant activity. This research underscores the compound's potential in medicinal chemistry, particularly in contexts where liver safety and antioxidant properties are of concern (Boulebd et al., 2016).

Synthesis Innovations

Innovative synthetic methods have been developed for compounds structurally related to this compound. These methods enable the construction of complex molecular architectures, important for exploring new pharmacological potentials (Pratap et al., 2007).

Cytotoxicity Evaluation

A study focused on the synthesis of novel pyrazole derivatives bearing structures similar to the compound , followed by evaluation of their cytotoxicity against tumor cell lines. This research highlights the potential use of these compounds in cancer therapy (Hafez, 2017).

Corrosion Inhibition Studies

Compounds structurally related to this compound have been studied for their corrosion inhibition effects on metals in acidic environments. These studies are essential in understanding the application of such compounds in industrial settings, particularly in metal protection (Sudheer & Quraishi, 2015).

Properties

IUPAC Name |

6-methyl-1-(oxan-2-yl)benzimidazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c1-10-6-13-12(7-11(10)8-15)16-9-17(13)14-4-2-3-5-18-14/h6-7,9,14H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCQPCCTXUSPAEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C#N)N=CN2C3CCCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid](/img/structure/B1427670.png)

![2-(3'-(Methylcarbamoyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1427671.png)

![Ethyl 4-[3-(2-ethoxy-2-oxoethyl)phenyl]benzoate](/img/structure/B1427678.png)

![Methyl 1-isopropyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1427685.png)